![molecular formula C4H10ClNO3 B1148853 (S)-3-amino-4-hydroxybutyric acid hydrochloride CAS No. 1245645-62-8](/img/structure/B1148853.png)
(S)-3-amino-4-hydroxybutyric acid hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of (S)-3-amino-4-hydroxybutyric acid derivatives has been explored through various chemical strategies. Pinza and Pifferi (1978) described a convenient three-step synthesis of 4-amino-3-hydroxybutyric acid from crotonic acid, highlighting mild reaction conditions and good yields (M. Pinza, G. Pifferi, 1978). Furthermore, Shibata et al. (1998) achieved the synthesis of a key component for HIV protease inhibitors, demonstrating the compound's significance in pharmaceutical applications (N. Shibata, E. Itoh, S. Terashima, 1998).
Molecular Structure Analysis
Studies have focused on understanding the molecular structure of (S)-3-amino-4-hydroxybutyric acid and its derivatives. Tanaka et al. (1978) and Tomita et al. (1973) provided insights into the conformational flexibility and zwitterionic structure of γ-aminobutyric acid in aqueous solution and crystal form, respectively. These studies reveal the molecule's structural dynamics and its interactions at the molecular level (Kaori Tanaka, H. Akutsu, Y. Ozaki, Y. Kyōgoku, K. Tomita, 1978); (K. Tomita, H. Higashi, T. Fujiwara, 1973).
Chemical Reactions and Properties
The chemical reactivity of (S)-3-amino-4-hydroxybutyric acid hydrochloride encompasses its participation in various synthesis pathways and its behavior under different conditions. Nguyen and Lee (2021) discussed the methane-based biosynthesis of 4-hydroxybutyrate, showcasing bioengineering approaches to producing this compound from methane, highlighting its versatility and potential for sustainable chemical production (Thu Ha Thi Nguyen, E. Lee, 2021).
Scientific Research Applications
Neurobiology and Pharmacology
- GHB, structurally similar to (S)-3-amino-4-hydroxybutyric acid, is recognized for its impact on the central nervous system (CNS), acting both as a neurotransmitter and neuromodulator. It has been a focus in studies exploring its therapeutic potential in treating conditions such as narcolepsy and alcohol dependence, highlighting its dual role in inhibitory neurotransmission and neuromodulation within the mammalian brain (Castelli et al., 2006).
Addiction Treatment
- Clinical trials have demonstrated the efficacy of GHB in suppressing alcohol withdrawal symptoms and facilitating maintenance of abstinence from alcohol, suggesting a potential pharmacological tool for addiction therapy. This application underscores the substance's pharmacodynamic properties that may be relevant for substances structurally related to (S)-3-amino-4-hydroxybutyric acid (Caputo et al., 2009).
Mechanism of Action
Target of Action
L-beta-Homoserine-HCl, also known as (S)-3-Amino-4-hydroxybutanoic acid hydrochloride, is a compound that belongs to the class of organic compounds known as L-alpha-amino acids . These are alpha amino acids which have the L-configuration of the alpha-carbon atom .
Mode of Action
It’s known that l-homoserine lactone analogs have been synthesized and evaluated for their in vitro quorum sensing (qs) inhibitory activity against certain biomonitor strains .
Biochemical Pathways
L-beta-Homoserine-HCl is involved in several biochemical pathways. For instance, it plays a role in the methionine metabolism pathway . It’s also involved in the synthesis of O-acetyl-L-homoserine, a potentially important platform metabolic intermediate for the production of homoserine lactone, methionine, 1,4-butanediol, and 1,3-propanediol .
Result of Action
Studies have shown that l-homoserine lactone analogs can significantly reduce the production of virulence factors, swarming motility, the formation of biofilm, and the mrna level of qs-related genes regulated by the qs system of pseudomonas aeruginosa .
Action Environment
The action environment of L-beta-Homoserine-HCl can influence its action, efficacy, and stability. For instance, the one-pot cascade synthesis of L-homoserine with substrate recycling catalyzed by an aldolase and a transaminase was investigated in detail, with special interest in the reaction’s kinetics and process development . The study found complex relationships between the process variables and developed kinetic and reactor models .
Safety and Hazards
Future Directions
Research into amino acids and their derivatives continues to be a vibrant field, with potential applications in medicine, nutrition, and biochemistry. Hydrochloric acid, being a common reagent in laboratories and industries, will continue to be a subject of research, especially in the development of safer handling and neutralization methods .
properties
IUPAC Name |
(3S)-3-amino-4-hydroxybutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c5-3(2-6)1-4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGZYMNGKDOSJB-DFWYDOINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1245645-62-8 | |
Record name | Butanoic acid, 3-amino-4-hydroxy-, hydrochloride (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245645-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-hydroxybutyric acid hydrochloride, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245645628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-AMINO-4-HYDROXYBUTYRIC ACID HYDROCHLORIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L44PBA0QA3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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